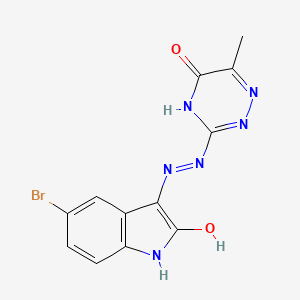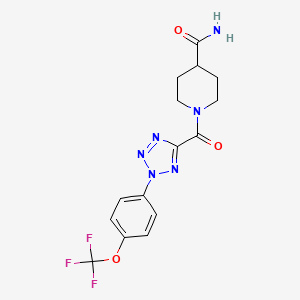
1-(2-(4-(trifluoromethoxy)phenyl)-2H-tetrazole-5-carbonyl)piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis have been published .
Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .
Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Aplicaciones Científicas De Investigación
Central Nervous System (CNS) Acting Drugs
Heterocycles, including those containing piperidine and carboxamide functional groups, have been identified as key structures in the synthesis of compounds with potential CNS activity. This is due to their ability to exhibit effects ranging from depression to euphoria and convulsion. The chemical groups mentioned are part of a larger class of organic compounds that replace carbon in a benzene ring to form structures like pyridine, which have been explored for their CNS effects (Saganuwan, 2017).
Antineoplastic Agents
Research has been conducted on the discovery and development of novel series of compounds, including those with a piperidone scaffold, showing potential as antineoplastic drug candidates. These compounds demonstrate cytotoxic properties, often more potent than contemporary anticancer drugs, and exhibit features such as tumor-selective toxicity and the ability to modulate multi-drug resistance (Hossain et al., 2020).
DNA Interaction
Studies on synthetic dyes and related compounds, including those with piperidine derivatives, have shown strong binding to the minor groove of double-stranded B-DNA, specifically targeting AT-rich sequences. These interactions are crucial for applications in fluorescent DNA staining, radioprotection, and as topoisomerase inhibitors, offering a foundation for rational drug design based on DNA sequence recognition and binding (Issar & Kakkar, 2013).
Pharmacophoric Groups in D2-like Receptors
The exploration of arylcycloalkylamines, including phenyl piperidines, has revealed their significance as pharmacophoric groups in antipsychotic agents. These compounds improve the potency and selectivity of binding affinity at D2-like receptors, emphasizing the role of the arylalkyl moieties in determining selectivity and potency at these receptors (Sikazwe et al., 2009).
Optoelectronic Materials
Quinazolines and pyrimidines, which include the phenyl and imidazole rings, are being extensively researched for their applications in optoelectronic materials. Incorporation of these heterocycles into π-extended conjugated systems has shown significant value in creating novel materials for electronic devices, highlighting the potential for designing advanced materials with specific optoelectronic properties (Lipunova et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
1-[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N6O3/c16-15(17,18)27-11-3-1-10(2-4-11)24-21-13(20-22-24)14(26)23-7-5-9(6-8-23)12(19)25/h1-4,9H,5-8H2,(H2,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGKWQSGTSGKLEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=NN(N=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


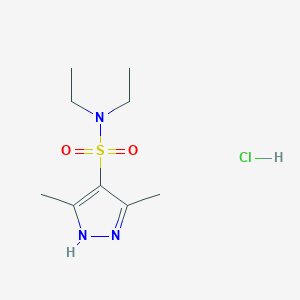
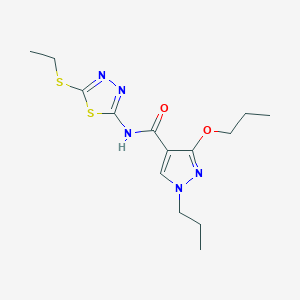
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]-2,2-dimethylpropanamide](/img/structure/B2799742.png)
![2-[6-(Furan-2-ylmethyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetamide](/img/structure/B2799744.png)
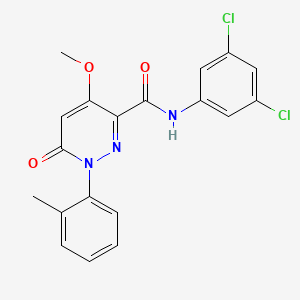
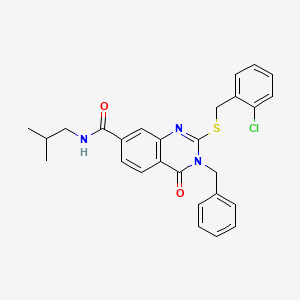
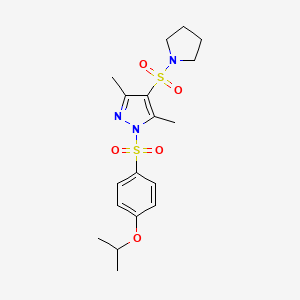

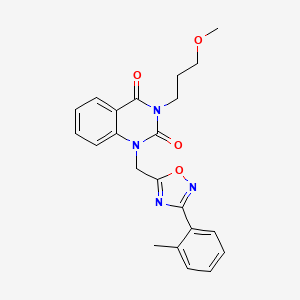
![4-[4-({3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-2-yl}methyl)piperidine-1-carbonyl]-1,2-dihydrophthalazin-1-one](/img/structure/B2799752.png)
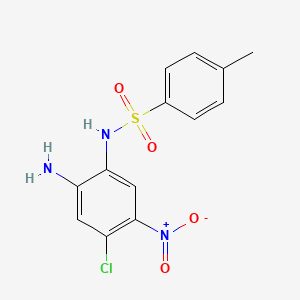
![1-[1-(6-Methylpyrimidin-4-yl)piperidin-4-yl]pyrrolidin-3-ol](/img/structure/B2799755.png)
